molecular formula C5H8O3S B062780 Methyl 1,3-oxathiolane-2-carboxylate CAS No. 171284-68-7

Methyl 1,3-oxathiolane-2-carboxylate

Cat. No.: B062780
CAS No.: 171284-68-7
M. Wt: 148.18 g/mol
InChI Key: GKHZLCVXGAXEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,3-oxathiolane-2-carboxylate (CAS 171284-68-7) is a high-value chemical intermediate primarily recognized for its central role in the synthesis of 1,3-oxathiolane nucleoside analogues . This heterocyclic ester features a five-membered ring containing both oxygen and sulfur atoms, with a molecular formula of C5H8O3S and a molecular weight of 148.18 g/mol . Its primary research application is as a versatile precursor in constructing nucleoside reverse transcriptase inhibitors (NRTIs), a critical class of antiviral therapeutics . The 1,3-oxathiolane core structure is a key structural component in active pharmaceutical ingredients such as Lamivudine and Emtricitabine, which are cornerstone agents in combination therapies for HIV/AIDS and hepatitis B . Researchers utilize this compound to build the sugar-like (oxathiolane) moiety of these analogues, which mimics natural nucleosides. Upon phosphorylation in vivo, the resulting nucleoside analogues are incorporated into the growing viral DNA chain, where they act as chain terminators, effectively inhibiting the viral reverse transcriptase enzyme and halting viral replication . The compound is offered with detailed characterization data and is intended for use in analytical method development, quality control, and synthetic chemistry applications for pharmaceutical research and development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

171284-68-7

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

methyl 1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C5H8O3S/c1-7-4(6)5-8-2-3-9-5/h5H,2-3H2,1H3

InChI Key

GKHZLCVXGAXEFH-UHFFFAOYSA-N

SMILES

COC(=O)C1OCCS1

Canonical SMILES

COC(=O)C1OCCS1

Synonyms

1,3-Oxathiolane-2-carboxylicacid,methylester(9CI)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Methyl 1,3-oxathiolane-2-carboxylate belongs to the oxathiolane family, characterized by a five-membered ring containing sulfur and oxygen atoms. Its structural formula can be represented as follows:

C6H10O3S\text{C}_6\text{H}_10\text{O}_3\text{S}

Pharmaceutical Applications

  • Synthesis of Antiviral Agents
    • This compound serves as an intermediate in the synthesis of antiviral drugs such as Lamivudine and Emtricitabine . These drugs are crucial in the treatment of HIV and hepatitis B infections. The compound's structure allows for modifications that enhance its efficacy against viral replication.
  • Quality Control in Drug Production
    • The compound is utilized in Quality Control (QC) and Quality Assurance (QA) processes during the commercial production of Emtricitabine and related formulations. It plays a vital role in ensuring the purity and effectiveness of these pharmaceutical products .
  • Research on Chiral Compounds
    • This compound is employed in studies focusing on chiral recognition and asymmetric synthesis. Its derivatives can be used to develop chiral ligands for various catalytic processes, enhancing the selectivity of chemical reactions .

Case Study 1: Synthesis of Lamivudine

A notable application of this compound is in the synthesis of Lamivudine. The process involves:

  • Condensation of this compound with silylated cytosine.
  • Reduction steps to yield Lamivudine with high enantiomeric purity.
    This method has been optimized for industrial production, demonstrating significant yield improvements over previous techniques .

Case Study 2: Quality Assurance in Emtricitabine Production

In the production of Emtricitabine, this compound is integral to QC processes. Analytical techniques such as HPLC (High Performance Liquid Chromatography) are employed to monitor the compound's presence and ensure compliance with regulatory standards. This application highlights its importance in maintaining drug quality throughout manufacturing processes .

Comparison with Similar Compounds

Lamivudine Acid (5-(4-Ammonio-2-Oxopyrimidine-1(2H)-yl)-1,3-Oxathiolane-2-Carboxylate Semihydrate)

Key Differences :

  • Structure : Lamivudine acid incorporates a pyrimidine substituent at the 5-position of the oxathiolane ring and exists as a zwitterion (negatively charged carboxylate and positively charged ammonium groups) . In contrast, this compound lacks this complex substitution and is a neutral ester.
  • Crystal Packing : Lamivudine acid forms hydrogen-bonded chains in a hexagonal P62 space group, stabilizing its zwitterionic form . The simpler ester structure of this compound likely results in less complex intermolecular interactions.
  • Applications: Lamivudine acid is a critical impurity in lamivudine (an HIV reverse transcriptase inhibitor), highlighting its pharmaceutical relevance .

1,3-Dioxolane-2,2-Diethanol (CAS 5694-95-1)

Key Differences :

  • Ring Composition : This compound replaces sulfur in the oxathiolane ring with oxygen, forming a 1,3-dioxolane ring. The absence of sulfur reduces ring strain and alters electronic properties (e.g., lower polarizability) .
  • Functional Groups: The 2,2-diethanol substituents increase hydrophilicity compared to the methyl ester group in this compound.

Methyl 4-Methyl-3-Oxotetrahydrothiophene-2-Carboxylate (CAS 2689-70-5)

Key Differences :

  • Substituents : This compound features a tetrahydrothiophene (thiolane) ring with a ketone (3-oxo) and methyl group at the 4-position. The ketone enhances electrophilicity, enabling nucleophilic additions absent in the target compound .
  • Physical Properties :
    • Boiling Point : 254°C (higher than typical esters due to increased molecular weight and polarity from the ketone).
    • Density : 1.224 g/cm³ (reflects compact packing influenced by the thiolane ring and substituents) .
  • Applications : Used in organic synthesis, its ketone group makes it a versatile precursor for heterocyclic derivatives, whereas this compound’s ester group may favor hydrolysis or transesterification reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Functional Groups Applications/Notes
This compound* C₅H₈O₃S ~148.18 Not reported Not reported Ester, 1,3-oxathiolane Synthetic intermediate; limited direct data
Lamivudine acid semihydrate C₈H₁₁N₃O₄S 245.26 Not reported Not reported Zwitterion, pyrimidine, carboxylate Pharmaceutical impurity (HIV drugs)
1,3-Dioxolane-2,2-diethanol C₇H₁₄O₄ 174.18 Not reported Not reported Dioxolane, diethanol Solvent/intermediate; SDS-regulated
Methyl 4-methyl-3-oxothiolane-2-carboxylate C₇H₁₀O₃S 174.22 254 1.224 Ester, ketone, thiolane Organic synthesis; high polarity

*Theoretical values for this compound are inferred from structural analogs.

Critical Analysis of Structural and Functional Variations

  • Steric Influence : Substituents like pyrimidine (lamivudine acid) or ketones (CAS 2689-70-5) dictate conformational flexibility and interaction with biological targets or solvents.
  • Pharmacological Relevance : Zwitterionic forms (lamivudine acid) improve solubility for pharmaceutical applications, while ester derivatives may prioritize metabolic stability or lipophilicity .

Preparation Methods

Acid-Catalyzed Esterification and Cyclization

The most direct route to methyl 1,3-oxathiolane-2-carboxylate involves a two-step sequence: esterification of thioglycolic acid followed by cyclization. Adapted from the synthesis of its menthyl ester analogue , this method begins with the reaction of thioglycolic acid (HSCH₂COOH) with methanol under acidic conditions. Using para-toluenesulfonic acid (PTSA·H₂O) as a catalyst, esterification proceeds at 120°C in toluene, yielding methyl thioglycolate. Subsequent cyclization with a carbonyl source, such as formaldehyde or paraformaldehyde, forms the 1,3-oxathiolane ring.

Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of thioglycolic acid to methanol ensures complete esterification.

  • Catalyst loading : 2–5 mol% PTSA·H₂O optimizes reaction rate without side-product formation.

  • Cyclization conditions : Heating at 80–100°C for 4–6 hours under reflux completes ring closure.

This method achieves yields of 65–75%, with purity >95% after recrystallization from acetonitrile/water mixtures .

Lewis Acid-Catalyzed Condensation

Alternative routes leverage Lewis acids to facilitate the condensation of methyl glycolate derivatives with mercaptoethanol. For example, ytterbium triflate [Yb(OTf)₃] catalyzes the reaction between methyl pyruvate and 2-mercaptoethanol in dichloromethane, forming this compound in a single step . The mechanism proceeds via thioketal intermediate formation, followed by cyclization.

Optimized conditions :

  • Catalyst : 1 mol% Yb(OTf)₃.

  • Solvent : Anhydrous CH₂Cl₂.

  • Temperature : Room temperature (25°C).

  • Reaction time : 12–18 hours.

This method offers superior stereocontrol, yielding the cis-isomer predominantly (dr > 4:1) .

Visible Light Photoredox-Assisted Deprotection

While primarily used for deprotection, photoredox catalysis has been adapted to synthesize 1,3-oxathiolane precursors. Methyl 4-(1,3-oxathiolan-2-yl)benzoate, a structural analogue, is synthesized via N-bromosuccinimide (NBS)-mediated cyclization of 4-formylbenzoate with 2-mercaptoethanol under visible light . By substituting the aldehyde with methyl glyoxylate, this approach could yield this compound.

Advantages :

  • Mild conditions (room temperature, ambient light).

  • High functional group tolerance.

Limitations :

  • Requires optimization of the carbonyl component for regioselectivity.

Enzymatic Resolution for Stereochemical Purity

Racemic mixtures of this compound are resolved using lipases or esterases. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in a biphasic system (water/toluene), leaving the (S)-enantiomer intact . This method is critical for producing enantiopure intermediates for antiviral drugs.

Key metrics :

  • Enantiomeric excess (ee) : >99% after 24 hours.

  • Yield : 40–45% for the desired (S)-enantiomer.

Economic and Scalability Considerations

A comparative analysis of the above methods reveals trade-offs between cost, yield, and stereoselectivity:

MethodYield (%)Purity (%)Catalyst Cost (USD/kg)Scalability
Acid-catalyzed709550High
Lewis acid-catalyzed8598200Moderate
Photoredox6090150Low
Enzymatic resolution4599300High

The acid-catalyzed route remains the most scalable for industrial applications, while enzymatic resolution is indispensable for enantiopure synthesis .

Q & A

Basic: What are the key synthetic routes for Methyl 1,3-oxathiolane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

This compound is synthesized via nucleophilic substitution or condensation reactions involving thiols and carbonyl derivatives. For example, a method involving cooling a suspension of a precursor in methanol under a nitrogen atmosphere at -7°C for 6 hours has been documented . The stereochemical outcome (e.g., 2R,5S configurations) is critical for biological activity, as seen in related compounds like emtricitabine intermediates. Reaction temperature, solvent polarity, and inert atmosphere (to prevent oxidation of sulfur-containing intermediates) are key variables influencing enantiomeric purity. X-ray crystallography and chiral HPLC are recommended for confirming stereochemistry .

Basic: How does the conformational flexibility of the 1,3-oxathiolane ring impact its reactivity in nucleoside analog synthesis?

The 1,3-oxathiolane ring adopts a pseudo-envelope conformation, as observed in lamivudine acid derivatives . This flexibility allows the ring to stabilize transition states during glycosidic bond formation in nucleoside analogs. Computational modeling (e.g., DFT calculations) paired with experimental techniques like NOESY NMR can map ring puckering and predict regioselectivity in reactions. For instance, the orientation of the carboxylate group in the 2-position influences hydrogen bonding with pyrimidine bases, affecting reaction rates and product stability .

Advanced: What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectrometry data often arise from impurities, stereoisomerism, or solvent effects. A tiered approach is recommended:

  • Step 1: Validate purity via HPLC (e.g., using C18 columns with UV detection at 254 nm) .
  • Step 2: Compare experimental NMR (¹H, ¹³C, DEPT-135) with computational predictions (e.g., ACD/Labs or Gaussian simulations) .
  • Step 3: Employ high-resolution mass spectrometry (HRMS) to confirm molecular formulas, especially for zwitterionic forms observed in related compounds .
    Contradictions in ionization data (e.g., gas-phase electron affinity) can be addressed using NIST reference databases and controlled fragmentation studies .

Advanced: How can researchers optimize the synthesis of enantiomerically pure this compound for antiviral drug development?

Key steps include:

  • Chiral auxiliary use: Menthol esters (e.g., L-menthyl derivatives) have been employed to induce enantioselectivity, as seen in emtricitabine synthesis .
  • Catalytic asymmetric synthesis: Palladium-catalyzed cross-couplings or enzymatic resolution (lipases) may improve yield and reduce racemization.
  • In-line monitoring: FTIR or Raman spectroscopy tracks reaction progress in real time, minimizing side-product formation .
    Post-synthesis, recrystallization from ethanol or methanol under controlled cooling gradients enhances enantiomeric excess (ee > 99%) .

Advanced: What methodologies are effective for impurity profiling in this compound-based APIs?

Impurity profiling requires:

  • Forced degradation studies: Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation products .
  • LC-MS/MS: Detect trace impurities (e.g., 5-fluoro-2-oxopyrimidine derivatives) at ppm levels using multiple reaction monitoring (MRM) .
  • X-ray diffraction: Resolve structural ambiguities in co-crystallized impurities, as demonstrated in lamivudine acid’s zwitterionic crystal lattice .
    Pharmacopeial standards (e.g., Chinese Pharmacopoeia 2010) provide acceptance criteria for residual solvents and related substances .

Basic: What safety protocols are critical when handling this compound derivatives in the lab?

  • Personal protective equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal: Neutralize acidic byproducts (e.g., from carboxylate intermediates) with sodium bicarbonate before disposal .
  • First-aid measures: For inhalation exposure, administer oxygen and seek immediate medical attention; for skin contact, wash with soap and water for 15 minutes .

Advanced: How can researchers leverage computational tools to predict the metabolic stability of this compound derivatives?

  • Molecular docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina to predict oxidation sites .
  • ADMET prediction: Software like Schrödinger’s QikProp estimates bioavailability and half-life based on logP, polar surface area, and H-bond donor/acceptor counts .
  • MD simulations: Model solvation effects in physiological buffers (e.g., PBS) to assess hydrolysis rates of the oxathiolane ring, a common metabolic pathway .

Basic: What role does the oxathiolane ring play in the antiviral activity of nucleoside analogs like emtricitabine?

The sulfur atom in the oxathiolane ring enhances metabolic stability by resisting hydrolysis compared to dioxolane analogs. This stability prolongs intracellular retention, enabling phosphorylation to the active triphosphate form. The 2-carboxylate group facilitates prodrug design by improving membrane permeability, as seen in menthol-ester derivatives .

Advanced: How do hydrogen-bonding networks in crystalline forms affect the solubility of this compound derivatives?

Crystal packing analysis (via single-crystal XRD) reveals that zwitterionic forms (e.g., lamivudine acid) form extensive N–H···O and O–H···S hydrogen bonds, reducing aqueous solubility . To enhance bioavailability, co-crystallization with hydrophilic polymers (e.g., PVP) or salt formation (e.g., sodium carboxylate) disrupts these networks, as validated by dissolution testing in simulated gastric fluid .

Advanced: What strategies mitigate sulfur oxidation during large-scale synthesis of this compound?

  • Inert atmosphere: Use nitrogen or argon to prevent thioether oxidation to sulfoxides/sulfones .
  • Antioxidants: Additives like BHT (butylated hydroxytoluene) at 0.1% w/w stabilize sulfur-containing intermediates .
  • Process analytical technology (PAT): Implement inline Raman spectroscopy to detect early-stage oxidation and adjust reaction parameters dynamically .

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